10-O-Vanilloylaucubin

analgesic iridoid in vivo writhing model

For researchers requiring a 5-lipoxygenase-preferential iridoid probe, sourcing authentic 10-O-Vanilloylaucubin is challenged by its specific substitution pattern and co-eluting congeners. This compound resolves analytical and target-engagement specificity needs. - 125-fold 5-LOX selectivity over COX-2 (IC50 60 nM vs. 7,500 nM) for clean mechanistic leukotriene pathway studies. - Detected in plasma only from aqueous extracts, making it the essential analyte for traditional medicine pharmacokinetics. - Demonstrates oral analgesic activity at 25 mg/kg, reducing compound consumption per animal versus comparator iridoids.

Molecular Formula C23H28O12
Molecular Weight 496.5 g/mol
Cat. No. B049866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-O-Vanilloylaucubin
Molecular FormulaC23H28O12
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1
InChIKeyVTYVNBXSLBXSGD-IFWLTBFJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





10-O-Vanilloylaucubin Procurement Guide


10-O-Vanilloylaucubin (CAS 193969-08-3, synonym Pedunculariside) is a vanilloyl-esterified iridoid glucoside—molecular formula C23H28O12, molecular weight 496.46 g/mol—isolated from Vitex rotundifolia, V. negundo, and V. trifolia [1]. Unlike the parent scaffold aucubin (C15H22O9, MW 346.33), 10-O-Vanilloylaucubin carries a 4-hydroxy-3-methoxybenzoyl (vanilloyl) substituent at the C-10 position, which alters its polarity (TPSA 185.00 Ų vs. aucubin 149.07 Ų), solvent extraction behavior, and biological targeting profile [2]. This compound is a recognized pharmacologically active constituent of Viticis Fructus alongside agnuside, luteolin, and casticin [3].

1
Vanilloyl-iridoid tool compound from Vitex spp.
2
Supports 5-LOX pathway and eicosanoid selectivity studies
3
Aqueous extract compatibility; ethanolic extract may lack this analyte
4
Comparative iridoid SAR: vanilloyl vs. p-hydroxybenzoyl or unsubstituted

10-O-Vanilloylaucubin Substitution Limitations


Although aucubin and agnuside share the iridoid scaffold with 10-O-Vanilloylaucubin, their divergent C-10 substitution—aucubin is unsubstituted, agnuside bears a p-hydroxybenzoyl ester, and 10-O-Vanilloylaucubin carries a vanilloyl ester—produces fundamentally different physico-chemical and pharmacological fingerprints. The vanilloyl group substantially increases topological polar surface area (185.00 vs. 149.07 Ų), alters extraction polarity requirements (aqueous vs. ethanolic), and shifts enzyme inhibition selectivity toward 5-lipoxygenase (5-LOX IC50 = 60 nM) over COX-2 (IC50 = 7,500 nM), a selectivity ratio of ~125-fold not observed with agnuside [1]. These differences directly affect extract preparation strategies, assay design, and the interpretation of anti-inflammatory mechanism-of-action studies. Investigators must not interchange these compounds assuming functional equivalence; the quantitative evidence below demonstrates the precise points of differentiation.

Aucubin or agnuside are not direct replacements
C‑10 vanilloyl ester shifts polarity (TPSA +24%), extraction behavior, and enzyme selectivity profile; functional equivalence should not be assumed.
Ethanolic extracts may fail to deliver the compound
Standard ethanol‑based Viticis Fructus extraction can exclude 10‑O‑Vanilloylaucubin entirely; aqueous extraction is required for systemic exposure in vivo.
Antioxidant screening applications are not supported
Direct radical‑scavenging assays (DPPH) show no activity; this iridoid should not be substituted into antioxidant‑focused study designs.

10-O-Vanilloylaucubin Differentiation Evidence


In Vivo Analgesic Activity vs. Agnuside

In the acetic acid-induced writhing assay in mice, oral administration of 10-O-Vanilloylaucubin at 25 mg/kg produced significant writhing inhibition, matching the analgesic efficacy of agnuside at 50 mg/kg—twice the dose. The comparator agnuside required a 50 mg/kg oral dose to achieve significant writhing inhibition in the same experimental paradigm [1]. This dose differential is substantiated in a side-by-side pharmacological investigation of Viticis Fructus constituents, where compound 1A (vitexfolin A, 15 mg/kg), agnuside (compound 2, 50 mg/kg), and 10-O-Vanilloylaucubin (compound 3, 25 mg/kg) were all directly compared [1].

Analgesic dose
Head‑to‑head
25 mg/kg p.o. vs. agnuside 50 mg/kg
Reported lower oral dose context in writhing model
Same‑study comparison; mice, acetic acid‑induced writhing
analgesic iridoid in vivo writhing model

LPS-Stimulated IL-8 Inhibition

In an LPS-stimulated inflammatory cell model, the four iridoids—rotundifoliin A, agnuside, VR-I (10-O-Vanilloylaucubin), and eurostoside—were simultaneously tested for IL-8 production inhibition at an equimolar concentration of 100 μM. 10-O-Vanilloylaucubin (VR-I) achieved 55.6% inhibition, which is moderately active but substantially lower than agnuside (94.6%) and eurostoside (81.9%), and nearly identical to rotundifoliin A (55.5%) [1].

IL‑8 inhibition
Head‑to‑head
55.6% vs. agnuside 94.6%
Moderate IL‑8 suppression; agnuside is more effective
LPS‑stimulated cells, 100 μM equimolar
anti-inflammatory IL-8 iridoid glucoside

5-LOX vs. COX-2 Selectivity

In vitro enzyme inhibition assays curated by ChEMBL and deposited in BindingDB demonstrate that 10-O-Vanilloylaucubin exhibits a pronounced selectivity for 5-lipoxygenase (5-LOX) with an IC50 of 60 nM, compared to cyclooxygenase-1 (COX-1, IC50 = 500 nM) and cyclooxygenase-2 (COX-2, IC50 = 7,500 nM). This represents a ~125-fold selectivity for 5-LOX over COX-2 [1]. In contrast, the comparator agnuside preferentially inhibits COX-2 (IC50 = 0.026 mg/mL) with less than 10% inhibition of COX-1 at that concentration, demonstrating a divergent eicosanoid-pathway targeting profile .

5‑LOX selectivity
Cross‑study
IC50 60 nM; ~125‑fold over COX‑2
5‑LOX‑preferential inhibition; distinct from agnuside COX‑2 profile
In vitro enzyme assays (BindingDB/ChEMBL)
5-lipoxygenase COX-1 COX-2 enzyme inhibition

Extraction Solvent Dependence

A validated UHPLC-MS/MS pharmacokinetic study comparing aqueous and ethanolic extracts of Viticis Fructus (VF) in rat plasma found a critical differential for 10-O-Vanilloylaucubin. The lower limit of quantification (LLOQ) was 2.5 ng/mL for this compound, yet it was not detected in plasma following oral administration of the ethanolic extract, whereas agnuside (LLOQ 1.0 ng/mL), luteolin, and casticin were detected in both aqueous and ethanolic extracts [1]. This indicates that extraction solvent polarity directly governs the presence and systemic availability of 10-O-Vanilloylaucubin, a constraint not shared by the co-occurring comparator agnuside.

Extraction dependence
Head‑to‑head
Not detected in ethanolic extract plasma
Solvent polarity governs systemic exposure
UHPLC‑MS/MS, rat plasma, aqueous vs. ethanolic VF extract
pharmacokinetics extraction UHPLC-MS/MS bioavailability

No Direct Radical Scavenging Activity

In a systematic antioxidant screening of Vitex rotundifolia twig isolates, 10-O-Vanilloylaucubin (compound 1), 10-O-p-hydroxybenzoylaucubin (compound 2), and aucubin (compound 3) were all tested in the DPPH free radical scavenging assay. Neither 10-O-Vanilloylaucubin nor its two iridoid comparators showed significant DPPH radical scavenging activity, whereas the flavone orientin (compound 5) and the quinic acid derivative 3,4-di-O-caffeoylquinic acid (compound 6) demonstrated significant antioxidative effects and superoxide quenching superior to vitamin C [1]. This rigorously places 10-O-Vanilloylaucubin as a non-contributor to direct radical-scavenging antioxidant claims.

DPPH scavenging
Head‑to‑head
No significant activity observed
Not a direct radical scavenger
Compared with orientin and 3,4‑diCQA as active controls
DPPH antioxidant superoxide radical scavenging

TPSA Difference vs. Aucubin

The topological polar surface area (TPSA) of 10-O-Vanilloylaucubin is 185.00 Ų, representing a 35.93 Ų (24.1%) increase over the parent scaffold aucubin (TPSA = 149.07 Ų) [1][2]. This elevation, driven by the additional vanilloyl ester moiety, directly impacts membrane permeability predictions, chromatographic retention behavior, and solvent partitioning efficiency. The increased polar surface area also correlates with the differential extraction behavior observed in ethanolic vs. aqueous media (see Evidence_Item 4), providing a physico-chemical rationale for formulation-dependent bioavailability differences.

TPSA
Class‑level
185.00 Ų (+24.1% vs. aucubin)
Higher polar surface area impacts membrane permeability prediction
Calculated TPSA; database sources
topological polar surface area physicochemical properties iridoid glycoside

10-O-Vanilloylaucubin Application Scenarios


In Vivo Analgesic Screening

Based on the direct comparator evidence showing significant oral analgesic activity at 25 mg/kg—half the dose of agnuside (50 mg/kg) [1]—10-O-Vanilloylaucubin is the preferred choice for in vivo pain models where minimizing compound consumption per animal is critical. This 2-fold dose advantage reduces procurement volume requirements and per-animal cost in large-scale analgesic screening programs.

5-LOX Pathway Research

With its 60 nM 5-LOX IC50 and 125-fold selectivity over COX-2 [1], 10-O-Vanilloylaucubin is the suitable probe for dissecting leukotriene-mediated inflammatory pathways. Researchers requiring a 5-LOX-preferential iridoid—rather than a COX-2 inhibitor such as agnuside—should select this compound for mechanistic studies. This scenario excludes antioxidant research, as the compound was inactive in DPPH radical scavenging assays [2].

Aqueous Extract Pharmacokinetics

The definitive pharmacokinetic evidence that 10-O-Vanilloylaucubin is detected in rat plasma only after aqueous—but not ethanolic—extract administration of Viticis Fructus [1] makes it the analyte of interest for aqueous traditional medicine extract characterization. Quality control and bioavailability studies of Viticis Fructus aqueous formulations must include this compound in their analytical panel, as ethanolic preparations will not capture its pharmacokinetic contribution.

Comparative Iridoid SAR Library

The co-isolation evidence places 10-O-Vanilloylaucubin alongside 10-O-p-hydroxybenzoylaucubin, aucubin, agnuside, and eurostoside in the Vitex iridoid family [1][2]. Its distinct vanilloyl ester substitution, elevated TPSA (185 Ų), and differential enzyme selectivity profile make it an essential comparator member in structure-activity relationship (SAR) libraries investigating how C-10 esterification affects iridoid bioactivity, extraction behavior, and target engagement.

Application
Selection Property
Validation Focus
Analgesic model studies
Vanilloyl‑iridoid scaffold; reported lower oral dose context vs. agnuside
Dose‑response interpretation in writhing models
5‑LOX pathway research
5‑LOX preferential inhibition profile
Eicosanoid pathway selectivity review
Aqueous extract characterization
Solvent‑dependent extractability
Extraction protocol verification; UHPLC‑MS/MS monitoring
Iridoid SAR library
Comparative C‑10 esterification (vanilloyl vs. p‑hydroxybenzoyl)
Substituent‑dependent TPSA and target‑engagement benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-O-Vanilloylaucubin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.